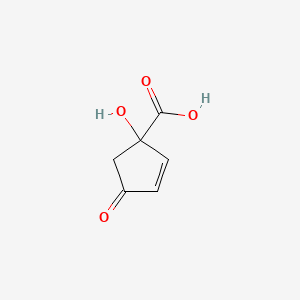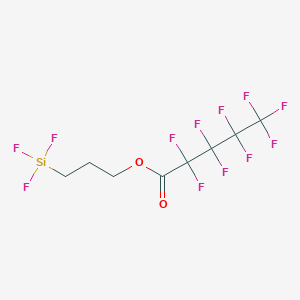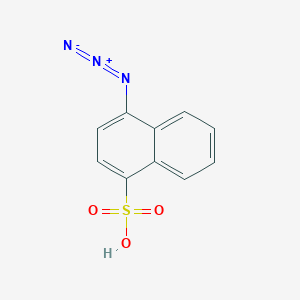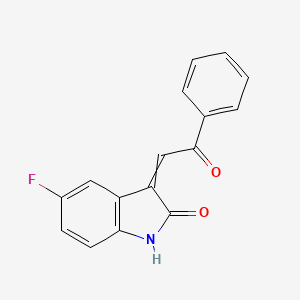
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a phenylethylidene group at the 3-position, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- typically involves the condensation of 5-fluoro-2-oxindole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) or cyclooxygenase enzymes, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-oxindole
- 5-Fluoro-1,3-dihydroindol-2-one
- 5-Fluoro-2,3-dihydro-2-oxoindole
- 5-Fluoro-2-oxoindoline
Uniqueness
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- is unique due to the presence of both the fluorine atom and the phenylethylidene group, which confer distinct chemical and biological properties.
特性
CAS番号 |
91021-14-6 |
|---|---|
分子式 |
C16H10FNO2 |
分子量 |
267.25 g/mol |
IUPAC名 |
5-fluoro-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChIキー |
WTZYSYPNGYMEQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

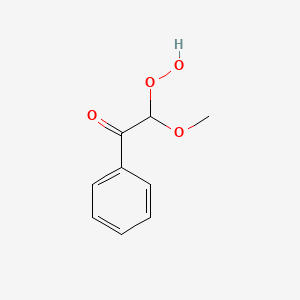

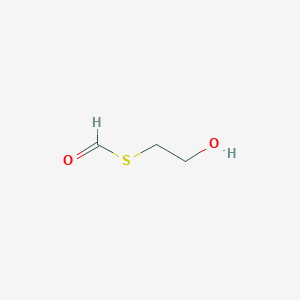
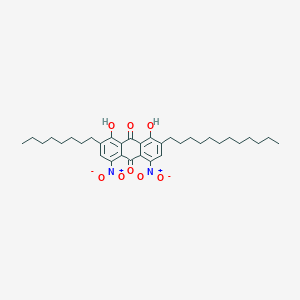
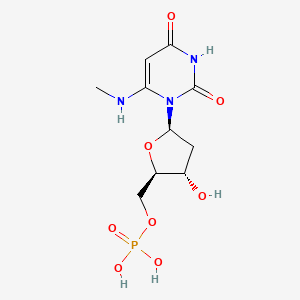
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
